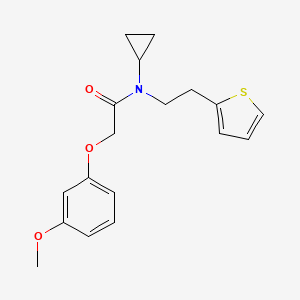
N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Structure
The molecular formula of N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is C18H21NO3S, with a molecular weight of 331.42 g/mol. The compound features a cyclopropyl group, a methoxyphenoxy moiety, and a thiophene ring, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropyl group through cyclopropanation reactions.
- Coupling reactions to attach the methoxyphenoxy and thiophene substituents.
These synthetic routes often utilize techniques such as Suzuki coupling or other cross-coupling methods to ensure high yield and purity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be crucial for developing therapeutic agents against diseases like cancer.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported an IC50 value indicating effective cytotoxicity against leukemia cells, suggesting its potential as a lead compound for cancer treatment .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
- Pharmacokinetics and Toxicology : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. This profile supports further exploration in clinical settings .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-4-2-5-16(12-15)22-13-18(20)19(14-7-8-14)10-9-17-6-3-11-23-17/h2-6,11-12,14H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOLYWYDPGLWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














